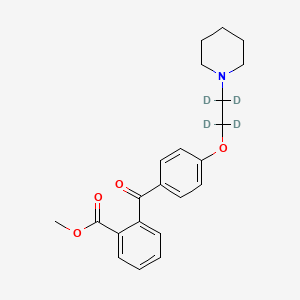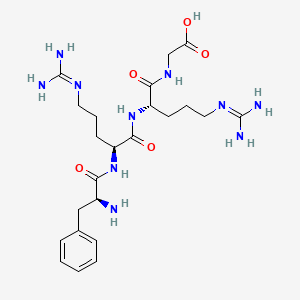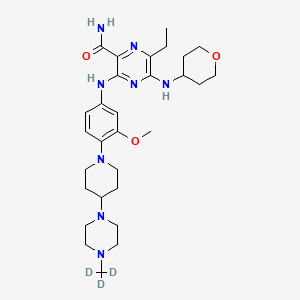
Gilteritinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gilteritinib-d3 is a deuterated form of Gilteritinib, a potent and selective tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Gilteritinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gilteritinib-d3 involves the incorporation of deuterium atoms into the Gilteritinib molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Gilteritinib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Gilteritinib-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Gilteritinib in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of Gilteritinib.
Drug Development: This compound is used in the development of new drugs targeting FLT3 mutations in AML.
Biological Research: It is used to study the biological effects of Gilteritinib on cancer cells and other biological systems.
Mechanism of Action
Gilteritinib-d3 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the growth and survival of cancer cells. By binding to the FLT3 receptor, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, this compound inhibits other tyrosine kinases such as AXL and ALK, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in clinical trials for AML.
Uniqueness of Gilteritinib-d3
This compound is unique due to its high selectivity and potency against FLT3 mutations. Unlike other FLT3 inhibitors, this compound has shown greater efficacy in overcoming resistance mechanisms and has a favorable safety profile . Its deuterated form allows for more precise pharmacokinetic studies, providing valuable insights into the drug’s metabolism and action .
Properties
Molecular Formula |
C29H44N8O3 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i2D3 |
InChI Key |
GYQYAJJFPNQOOW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


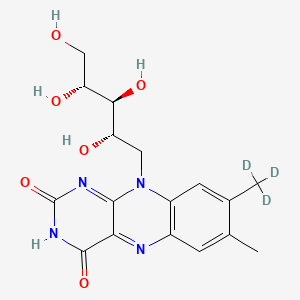





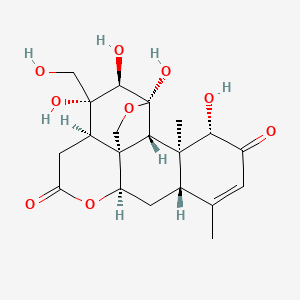
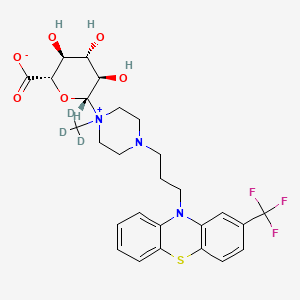
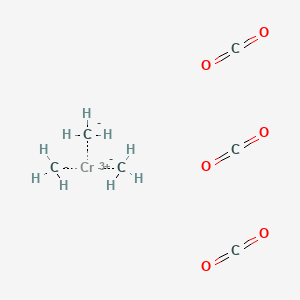
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
